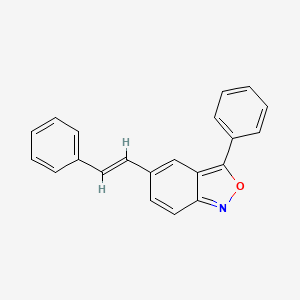

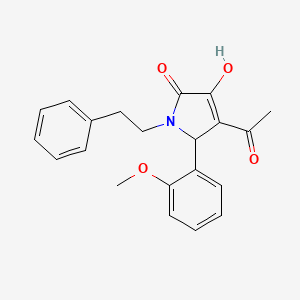

5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as EPTC, is a pre-emergent herbicide that is widely used in agriculture to control weeds. It belongs to the thiocarbamate family of herbicides and is known for its effectiveness in controlling annual grasses and broadleaf weeds.

Mecanismo De Acción

5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide works by inhibiting the activity of the enzyme acetaldehyde dehydrogenase, which is essential for the metabolism of certain amino acids in plants. This leads to the accumulation of toxic levels of acetaldehyde, which ultimately results in the death of the plant.

Biochemical and Physiological Effects:

5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been found to have minimal impact on non-target organisms, including humans and animals. However, it can be toxic to aquatic organisms if it enters water bodies through runoff or spray drift.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. However, its effectiveness can be affected by factors such as soil type, temperature, and moisture content. In addition, 5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has a relatively short residual activity, which means that it needs to be reapplied frequently to maintain weed control.

Direcciones Futuras

There is ongoing research to develop new formulations of 5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide that are more effective and have a longer residual activity. In addition, researchers are exploring the use of 5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Finally, there is interest in exploring the potential use of 5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide in non-agricultural settings, such as in the control of invasive plant species in natural ecosystems.

Métodos De Síntesis

The synthesis of 5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide involves the reaction of 3-pyridinecarboxaldehyde with 5-ethyl-2-thiophenecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Aplicaciones Científicas De Investigación

5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in corn, soybean, and potato crops to control weeds such as foxtails, crabgrass, and pigweeds.

Propiedades

IUPAC Name |

5-ethyl-N-[(E)-pyridin-3-ylmethylideneamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-2-11-5-6-12(18-11)13(17)16-15-9-10-4-3-7-14-8-10/h3-9H,2H2,1H3,(H,16,17)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUWVGCEWUJMJP-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)NN=CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(S1)C(=O)N/N=C/C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine](/img/structure/B5083233.png)

![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083243.png)

![ethyl 4-({2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzoate](/img/structure/B5083272.png)

![6,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5083298.png)

![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5083315.png)

![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5083327.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)